molecular formula C6H6BrNO B1290467 4-Bromo-6-methylpyridin-2-ol CAS No. 865156-59-8

4-Bromo-6-methylpyridin-2-ol

Cat. No. B1290467
CAS RN: 865156-59-8
M. Wt: 188.02 g/mol
InChI Key: RXVJMXCAYIZVKM-UHFFFAOYSA-N
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Description

4-Bromo-6-methylpyridin-2-ol, otherwise known as 4-BMP, is an organic compound that is used in various scientific research applications. It is an important building block for many drug molecules, and its structure can be used to synthesize a variety of compounds. 4-BMP is also an important intermediate in the synthesis of other compounds, such as those used in pharmaceuticals.

Safety and Hazards

4-Bromo-6-methylpyridin-2-ol is classified under GHS07 for safety . The hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing vapors, mist, or gas, and ensuring adequate ventilation .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 4-Bromo-6-methylpyridin-2-ol are currently unknown . Pyridinone derivatives can potentially affect a wide range of biochemical pathways due to their versatile chemical structure.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors These factors could include pH, temperature, the presence of other molecules, and the specific biological environment in which the compound is present

properties

IUPAC Name

4-bromo-6-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-4-2-5(7)3-6(9)8-4/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVJMXCAYIZVKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80631013
Record name 4-Bromo-6-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

865156-59-8
Record name 4-Bromo-6-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

16 mmol of phosphorus oxybromide are added under an argon atmosphere to a solution of 21 mmol of 4-hydroxy-6-methyl-1H-pyridin-2-one [3749-51-7] in 9 ml of N,N-dimethylformamide. The reaction mixture is heated to 110° C. for 30 minutes and subsequently cooled to room temperature, and 10 ml of water are added. The solution is brought to pH 7 by adding sodium carbonate and cooled to 0° C. The precipitate is filtered off and washed with water and diethyl ether. The title compound is identified on the basis of the Rf value.
Quantity
16 mmol
Type
reactant
Reaction Step One
Quantity
21 mmol
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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